molecular formula C15H9Br2N B14727254 3,4-Dibromo-2-phenylquinoline CAS No. 5428-22-8

3,4-Dibromo-2-phenylquinoline

Cat. No.: B14727254
CAS No.: 5428-22-8
M. Wt: 363.05 g/mol
InChI Key: VCDSZBBXLSQKDD-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms at the 3 and 4 positions, along with a phenyl group at the 2 position, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-phenylquinoline typically involves the bromination of 2-phenylquinoline. One common method is the reaction of 2-phenylquinoline with bromine in acetic acid, which leads to the selective bromination at the 3 and 4 positions . The reaction conditions usually involve maintaining the temperature at room temperature and using an excess of bromine to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dibromo-2-phenylquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-phenylquinoline involves its interaction with various molecular targets. The bromine atoms and the quinoline ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

    2-Phenylquinoline: Lacks the bromine atoms and has different reactivity and biological activity.

    3,4-Dichloro-2-phenylquinoline: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

    2-Methylquinoline: Substituted at the 2 position with a methyl group, showing different biological activities.

Uniqueness: 3,4-Dibromo-2-phenylquinoline is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate for the synthesis of more complex molecules.

Properties

CAS No.

5428-22-8

Molecular Formula

C15H9Br2N

Molecular Weight

363.05 g/mol

IUPAC Name

3,4-dibromo-2-phenylquinoline

InChI

InChI=1S/C15H9Br2N/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9H

InChI Key

VCDSZBBXLSQKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Br

Origin of Product

United States

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